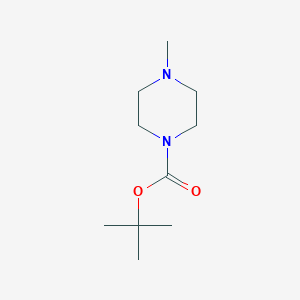

对-薄荷-1-烯-3,6-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

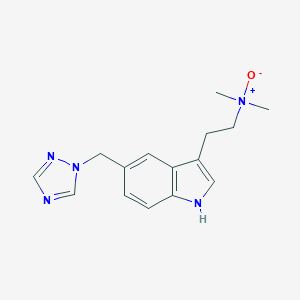

5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol is a natural product found in Ligularia tongolensis, Boswellia sacra, and other organisms with data available.

科学研究应用

微生物和昆虫中的生物转化

该化合物在细菌、真菌和昆虫的酶系统中用于转化小分子,例如单萜 . 这种反应类型最重要的优点是,可以获得用标准有机合成方法无法获得或获取成本非常高的衍生物 .

绿色化学

衍生物的生产

生物转化结果获得了两种产物,即对-薄荷-1-烯-7,8-二醇 (26.7%) 和 8-羟基-对-薄荷-1-烯-7-酸 (57.6%) . 这表明该化合物可用于生产其他有用的化合物。

不对称合成

该化合物已被用于反式-对-薄荷-3-烯-1,2,8-三醇两种对映异构体的非对称合成,这是一种从多种草本植物中分离出来的天然醇 . 该过程使用夏普莱斯不对称双羟基化作为关键步骤 .

研发

该化合物用于科学研究或作为实验室的标准品 . 这表明它在科学研究和开发领域的重要性。

害虫防治

该化合物已被用于基于信息素的诱捕系统中的引诱剂,用于早期检测害虫 . 这表明其在害虫防治方面的潜在应用。

作用机制

Mode of Action

It is known that the compound has antioxidant properties . This suggests that it may interact with its targets to prevent oxidative reactions, thereby extending the shelf life of products .

Biochemical Pathways

Its antioxidant properties suggest that it may influence pathways related to oxidative stress and cellular damage .

Pharmacokinetics

It is known that the compound is a white crystalline solid that is soluble in water and organic solvents such as ethanol and ether . This suggests that it may have good bioavailability.

Result of Action

Its antioxidant properties suggest that it may protect cells from oxidative damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of p-Menth-1-ene-3,6-diol. For example, its antioxidant properties may be more effective in environments with high levels of oxidative stress . Additionally, its solubility in water and organic solvents suggests that it may be stable in a variety of environments .

生化分析

Biochemical Properties

It is known that this compound can undergo biotransformation, resulting in two products: p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid . The C-7 carbon is hydroxylated in the first step, followed by the primary alcohol oxidation to acid in the next step .

Molecular Mechanism

It is known that this compound can undergo enzymatic transformations in the system of bacteria, fungi, and insects

属性

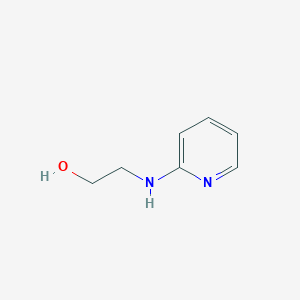

IUPAC Name |

2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEBGVXOFDWUAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1O)C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

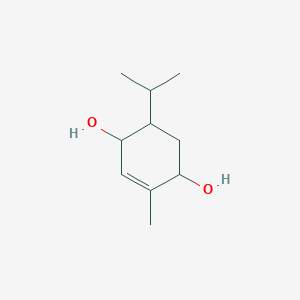

Q1: What are the different isomeric forms of p-menth-1-ene-3,6-diol identified in the research?

A1: Researchers have identified three isomers of p-menth-1-ene-3,6-diol with distinct melting points: 165°C, 54°C, and a newly discovered isomer with a melting point of 112°C [, ]. The isomer with a melting point of 112°C was found in Eucalyptus dives residues and synthesized through the oxidation of (-)-α-phellandrene with peracetic acid [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)